molecular formula C9H9ClF2N2O2 B8334378 Methyl 4-amino-3-chloro-6-(1,1-difluoroethyl)picolinate

Methyl 4-amino-3-chloro-6-(1,1-difluoroethyl)picolinate

Cat. No. B8334378
M. Wt: 250.63 g/mol
InChI Key: GGKGVQKCORQCOM-UHFFFAOYSA-N
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Patent
US07291580B2

Procedure details

Sodium azide (26.5 mg, 0.41 mmol) was added to a solution of methyl 3,4-dichloro-6-(1,1-difluroethyl)pyridine-2-carboxylate (100 mg, 0.37 mmol) in dimethylformamide (2 mL) and water (0.2 mL). After the reaction mixture was stirred at 50° C. for 5 hours, it was quenched with water and extracted with ethyl ether. The orgainc phase was dried and concentrated to provide the crude 4-azide compound. It was immediately taken up into methanol (2 mL) and sodium borohydride (21 mg, 0.55 mmol) was carefully added. After stirring for 10 minutes, water was added and the mixture concentrated. Ethyl acetate was added and the mixture washed with brine. The organic layer was dried (MgSO4), filtered and concentrated to dryness. The crude product was purified by column chromatography (20% ethyl acetate in hexane) to give methyl 4-amino-3-chloro-6-(1,1-difluroethyl)pyridine-2-carboxylate (53 mg, 0.21 mmol) as an oil; 1H NMR (CDCl3): δ 7.04 (s, 1H), 4.92 (b.s, 2H), 3.98 (s, 3H), 1.97 (t, d=18.7 Hz, 3H).
Quantity
26.5 mg
Type
reactant
Reaction Step One
Name
methyl 3,4-dichloro-6-(1,1-difluroethyl)pyridine-2-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
21 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].[Cl:5][C:6]1[C:7]([C:17]([O:19][CH3:20])=[O:18])=[N:8][C:9]([C:13]([F:16])([F:15])[CH3:14])=[CH:10][C:11]=1Cl.CO.[BH4-].[Na+]>CN(C)C=O.O>[NH2:1][C:11]1[CH:10]=[C:9]([C:13]([F:16])([F:15])[CH3:14])[N:8]=[C:7]([C:17]([O:19][CH3:20])=[O:18])[C:6]=1[Cl:5] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
26.5 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
methyl 3,4-dichloro-6-(1,1-difluroethyl)pyridine-2-carboxylate
Quantity
100 mg
Type
reactant
Smiles
ClC=1C(=NC(=CC1Cl)C(C)(F)F)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
21 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at 50° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
The orgainc phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide the crude 4-azide compound
ADDITION
Type
ADDITION
Details
was carefully added
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
the mixture washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (20% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C(=NC(=C1)C(C)(F)F)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mmol
AMOUNT: MASS 53 mg
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.